

# Zoldonrasib Safety Profile: A Comparative Analysis with Sotorasib and Adagrasib

Author: BenchChem Technical Support Team. Date: December 2025



For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparative analysis of the safety profile of **Zoldonrasib**, an investigational KRAS G12D inhibitor, with the approved KRAS G12C inhibitors sotorasib and adagrasib. The information is compiled from publicly available clinical trial data to assist researchers in understanding the evolving landscape of KRAS-targeted therapies.

### **Comparative Safety and Tolerability**

The safety profiles of **Zoldonrasib**, sotorasib, and adagrasib are summarized below based on findings from their respective clinical trials. While all three drugs target KRAS mutations, differences in their specific targets (G12D vs. G12C) and mechanisms of action may contribute to variations in their adverse event profiles.

## Table 1: Overview of Treatment-Related Adverse Events (TRAEs)



| Adverse Event Profile                  | Zoldonrasib (Phase<br>1)[1][2][3]                             | Sotorasib<br>(CodeBreaK Trials)<br>[4][5][6][7][8]                                    | Adagrasib<br>(KRYSTAL-1 Trial)<br>[9][10][11][12][13]                   |
|----------------------------------------|---------------------------------------------------------------|---------------------------------------------------------------------------------------|-------------------------------------------------------------------------|
| Most Common TRAEs<br>(Any Grade)       | Nausea, Diarrhea,<br>Vomiting, Fatigue,<br>Rash               | Diarrhea,<br>Musculoskeletal Pain,<br>Nausea, Fatigue,<br>Hepatotoxicity, Cough       | Nausea, Diarrhea,<br>Vomiting, Fatigue                                  |
| Grade ≥3 TRAEs                         | Primarily Grade 1 or<br>2; Grade 3 events<br>were infrequent. | Occurred in a subset of patients, with hepatotoxicity being a notable Grade ≥3 event. | Grade 3 TRAEs occurred in about a quarter of patients.                  |
| Dose Reductions due to TRAEs           | Relatively rare                                               | Required for management of adverse events.                                            | Required in a significant portion of patients.                          |
| Dose Interruptions due to TRAEs        | Occurred in a small percentage of patients.                   | Utilized for managing toxicities.                                                     | A common management strategy for adverse events.                        |
| Treatment Discontinuation due to TRAEs | Infrequent                                                    | Low rates of discontinuation.                                                         | Low rate of discontinuation despite a high incidence of anygrade TRAEs. |

# Table 2: Incidence of Common Treatment-Related Adverse Events (Any Grade)



| Adverse Event                      | Zoldonrasib (Phase<br>1)[1] | Sotorasib<br>(CodeBreaK 100)[4] | Adagrasib<br>(KRYSTAL-1)[9][11] |
|------------------------------------|-----------------------------|---------------------------------|---------------------------------|
| Nausea                             | ~39%                        | ~19-26%                         | ~49-54%                         |
| Diarrhea                           | ~24%                        | ~31-42%                         | ~48-51%                         |
| Vomiting                           | ~18%                        | ~17%                            | ~35-40%                         |
| Fatigue                            | Reported                    | ~26%                            | ~32-41%                         |
| Hepatotoxicity (Increased ALT/AST) | Infrequent Grade 3          | ~15-25%                         | Reported                        |
| Musculoskeletal Pain               | Not a prominent feature     | ~35%                            | Not a prominent feature         |
| Rash                               | ~12%                        | ~12%                            | Not a prominent feature         |

Note: Percentages are approximate and collated from different trial reports. Direct comparison should be made with caution due to differences in study populations and designs.

### **Experimental Protocols**

## Zoldonrasib: Phase 1 Dose-Escalation and Expansion Trial (NCT06040541)

The safety and efficacy of **Zoldonrasib** were evaluated in a Phase 1 clinical trial that enrolled patients with KRAS G12D-mutated solid tumors who had received at least one prior line of treatment[1][2][3]. The study followed a dose-escalation design to determine the maximum tolerated dose (MTD) and the recommended Phase 2 dose (RP2D)[3].

Study Design: The trial consisted of a dose-escalation phase followed by a dose-expansion phase[3]. In the escalation phase, cohorts of patients received escalating doses of Zoldonrasib to assess safety and determine the MTD. A common approach for such studies is the 3+3 design, where 3 patients are enrolled at a dose level. If no dose-limiting toxicities (DLTs) are observed, the next cohort is enrolled at a higher dose. If one patient experiences a DLT, 3 more patients are enrolled at the same dose level. The MTD is generally defined as



the dose level below the one at which two or more patients in a cohort of 3-6 experience a DLT.

- Dosing: Patients received Zoldonrasib orally at doses ranging from 150 mg to 1200 mg once daily, or 300 mg to 600 mg twice daily[3][14].
- Safety Assessments: Treatment-related adverse events were monitored and graded according to the National Cancer Institute Common Terminology Criteria for Adverse Events (NCI CTCAE).

#### Sotorasib: CodeBreaK 100 Trial

The safety and efficacy of sotorasib were primarily evaluated in the CodeBreaK 100 trial, a multi-cohort, open-label, Phase 1/2 study in patients with KRAS G12C-mutated solid tumors[6] [15][16].

- Study Design: The trial included a Phase 1 dose-escalation component and a Phase 2 dose-expansion component[6].
- Dosing: The recommended Phase 2 dose was determined to be 960 mg once daily[5].
- Safety Assessments: Adverse events were graded using NCI CTCAE.

#### **Adagrasib: KRYSTAL-1 Trial**

The KRYSTAL-1 trial was a multicohort Phase 1/2 study that evaluated the safety and efficacy of adagrasib in patients with advanced solid tumors harboring a KRAS G12C mutation[9][11].

- Study Design: The study included a dose-escalation and a dose-expansion phase[10].
- Dosing: The recommended dose was established at 600 mg twice daily[10].
- Safety Assessments: Safety and tolerability were assessed through the monitoring of adverse events, graded by NCI CTCAE.

## **Visualizing Mechanisms and Workflows**







To further elucidate the context of **Zoldonrasib**'s safety profile, the following diagrams illustrate its proposed signaling pathway and a typical experimental workflow for a Phase 1 dose-escalation trial.









Enroll next cohort

Click to download full resolution via product page

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.



#### References

- 1. pharmacytimes.com [pharmacytimes.com]
- 2. oncozine.com [oncozine.com]
- 3. onclive.com [onclive.com]
- 4. lumakrashcp.com [lumakrashcp.com]
- 5. academic.oup.com [academic.oup.com]
- 6. FDA Approval Summary: Sotorasib for KRAS G12C Mutated Metastatic NSCLC PMC [pmc.ncbi.nlm.nih.gov]
- 7. Pooled safety analysis and management of sotorasib-related adverse events in KRAS G12C-mutated advanced non-small cell lung cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. KRYSTAL-1 Update: Adagrasib Yields Benefit in Variety of KRAS G12C–Mutated Tumors -The ASCO Post [ascopost.com]
- 10. onclive.com [onclive.com]
- 11. ascopubs.org [ascopubs.org]
- 12. Practical Guidance for the Management of Adverse Events in Patients with KRASG12C-Mutated Non-Small Cell Lung Cancer Receiving Adagrasib - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Clinical Trials Show Efficacy of Adagrasib in Patients with NSCLC and Brain Metastases [theoncologynurse.com]
- 14. researchgate.net [researchgate.net]
- 15. Sotorasib Conveys Long-Term Benefits in Patients With KRAS G12C–Mutated Non– Small Cell Lung Cancer - Journal of Oncology Navigation & Survivorship [jons-online.com]
- 16. ascopubs.org [ascopubs.org]
- To cite this document: BenchChem. [Zoldonrasib Safety Profile: A Comparative Analysis with Sotorasib and Adagrasib]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10861702#comparative-analysis-of-zoldonrasib-s-safety-profile]

#### **Disclaimer & Data Validity:**







The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

#### Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com